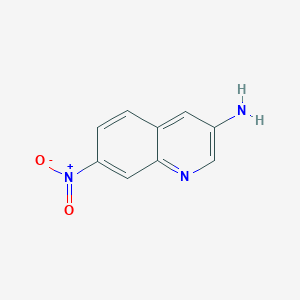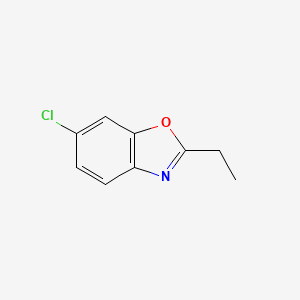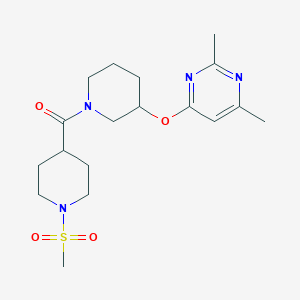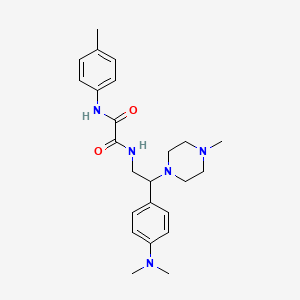![molecular formula C23H35N5O3 B2510220 1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide CAS No. 439111-76-9](/img/structure/B2510220.png)
1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C23H35N5O3 . This indicates that it contains 23 carbon atoms, 35 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molar mass of 429.56 g/mol . The predicted density is 1.236±0.06 g/cm3, and the predicted boiling point is 697.2±55.0 °C .Scientific Research Applications
Synthetic Approaches and Pharmaceutical Applications
Piperazine and Morpholine Analogues : Piperazine and morpholine nuclei exhibit a broad spectrum of pharmaceutical applications. Recent scientific investigations have focused on developing new methods for synthesizing derivatives of these compounds due to their potent pharmacophoric activities. This has led to a current trend in the synthesis of piperazine and morpholine analogues, revealing their significant role in medicinal chemistry (Al-Ghorbani Mohammed et al., 2015).
Dipeptidyl Peptidase IV Inhibitors : The exploration of piperidine and piperazine scaffolds in the synthesis of dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus (T2DM) highlights the critical role of such structures in developing antidiabetic drugs. This review includes patents from 2006, emphasizing the ongoing research intensity despite the number of reported molecules (Laura Mendieta et al., 2011).
Chemical Properties and Environmental Applications
- Photocatalytic Degradation of Pollutants : The study on the photocatalytic degradation of aromatic and alicyclic pollutants in water using TiO2-UV processes, including compounds like morpholine, sheds light on the environmental applications of morpholine derivatives. This research contributes to understanding the pathways and mechanisms involved in the degradation process, illustrating the complexity of photocatalytic degradations and their potential environmental benefits (P. Pichat, 1997).
Novel Organic Compounds with Potential Pharmacological Activities
- Morpholine and Pyrans Derivatives : The review on the pharmacological profile of morpholine derivatives alongside 2H-pyran and 4H-pyrans derivatives discusses the importance of these compounds in biochemistry and their diverse applications. This includes the development and exploration of methodologies for synthesizing novel morpholine and pyran analogues with potent pharmacophoric activities (M. Asif & M. Imran, 2019).
properties
IUPAC Name |
1-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O3/c24-22(30)23(28-10-2-1-3-11-28)8-12-26(13-9-23)18-21(29)25-19-4-6-20(7-5-19)27-14-16-31-17-15-27/h4-7H,1-3,8-18H2,(H2,24,30)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZKOCHXNTZOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2510144.png)
![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2510145.png)


![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)
![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-ynamide](/img/structure/B2510155.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)
![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)
![3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2510160.png)